molecular formula C9H14N4O2 B11776038 Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate

Cat. No.: B11776038
M. Wt: 210.23 g/mol
InChI Key: BIUIRCJAYRKGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate is a pyrimidine derivative, a class of organic compounds with a wide range of applications in medicinal chemistry and pharmaceuticals. Pyrimidines are known for their roles in the structure of nucleic acids, and their derivatives often exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate typically involves the reaction of ethyl 4,6-dichloropyrimidine-5-carboxylate with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.

    Biological Studies: The compound is studied for its potential neuroprotective and anti-inflammatory properties.

    Industrial Applications: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-6-(methylamino)pyrimidine-5-carboxylate
  • Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate
  • Ethyl 4,6-diaminopyrimidine-5-carboxylate

Uniqueness

Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino group at the 6-position enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-3-11-8-6(10)7(12-5-13-8)9(14)15-4-2/h5H,3-4,10H2,1-2H3,(H,11,12,13)

InChI Key

BIUIRCJAYRKGBK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC(=C1N)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.